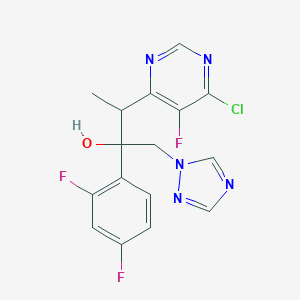

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol

Description

Properties

CAS No. |

137234-75-4 |

|---|---|

Molecular Formula |

C16H13ClF3N5O |

Molecular Weight |

383.75 g/mol |

IUPAC Name |

(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9-,16+/m0/s1 |

InChI Key |

BQDLXFABVRRDFU-XXFAHNHDSA-N |

SMILES |

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Isomeric SMILES |

C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Canonical SMILES |

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origin of Product |

United States |

Preparation Methods

Metal Activation and Condensation

The foundational step involves activating a metal catalyst to facilitate the coupling of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Zinc, magnesium, or manganese are preferred metals, with zinc chloride or zinc iodide serving as Lewis acids to enhance reactivity. The reaction occurs in toluene or tetrahydrofuran (THF) under reflux (60–70°C), followed by cooling to −5–0°C to stabilize intermediates.

Key Parameters

Dehalogenation and Intermediate Isolation

Post-condensation, the chloro group at the pyrimidine’s 4-position is removed via dehalogenation. Ammonium formate and zinc metal in methanol achieve reductive dechlorination at ambient temperature. The crude product is quenched with acetic acid and water, followed by pH adjustment to 8–10 using sodium carbonate and hydrochloric acid. Ethyl acetate extraction isolates the racemic intermediate, which is then washed with EDTA to chelate residual metal ions.

Example Protocol (Adapted from)

| Step | Reagents/Conditions | Volume/Mass |

|---|---|---|

| Dehalogenation | Ammonium formate (4 g), Zn (2 g), MeOH (20 mL) | 2 h stirring |

| Quenching | Acetic acid (1 mL), H₂O (20 mL) | — |

| pH Adjustment | Na₂CO₃ (sat. soln.), HCl (conc.) | pH 8 |

| Extraction | Ethyl acetate (3 × 10 mL) | — |

| Washing | 5% EDTA (20 mL), H₂O (20 mL) | — |

Enantiomeric Resolution

Diastereomeric Salt Formation

The racemic mixture is resolved using a chiral resolving agent, typically (−)-10-camphorsulfonic acid, to isolate the (2R,3S)-enantiomer. The resolution occurs in isopropanol, where the target enantiomer precipitates as a crystalline salt.

Optimization Insights

Basification and Final Product Isolation

The diastereomeric salt is treated with a saturated sodium carbonate solution to liberate the free base. Subsequent neutralization with hydrochloric acid precipitates the enantiopure compound, which is filtered and washed with chilled isopropanol.

Yield and Purity

Single-Pot Synthesis Innovations

Recent advancements enable a single-pot synthesis, combining metal activation, condensation, and dehalogenation without intermediate isolation. This approach reduces solvent waste and processing time, achieving a 50–55% overall yield.

Critical Modifications

-

Co-Solvent System : Toluene-THF (3:1) balances reactivity and solubility.

-

Base Addition : Sodium carbonate introduced post-dehalogenation streamlines pH control.

Comparative Analysis of Methodologies

| Parameter | Multi-Step Synthesis | Single-Pot Synthesis |

|---|---|---|

| Total Yield | 60–70% | 50–55% |

| Purity (ee) | >99% | 95–98% |

| Solvent Consumption | High | Moderate |

| Process Duration | 24–36 h | 12–18 h |

Industrial Scalability and Cost Considerations

The single-pot method is favored for large-scale production due to reduced solvent use and labor costs. However, the multi-step approach remains critical for high-purity applications, such as pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxides.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Overview

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic compound with significant applications in pharmaceutical research and development. Its unique structure allows it to act as an intermediate in the synthesis of various biologically active compounds, particularly in the fields of antifungal and antibacterial agents.

Pharmaceutical Applications

The compound is primarily recognized for its role as a pharmaceutical intermediate. It has been studied for its potential use in developing novel antifungal agents, particularly due to its structural similarity to established drugs like voriconazole.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting fungal cell growth. Its efficacy against various fungal strains has been documented, making it a candidate for further development into therapeutic agents.

Antibacterial Properties

In addition to antifungal applications, preliminary studies suggest that the compound may possess antibacterial activity. This dual functionality enhances its appeal in drug development, targeting both bacterial and fungal infections.

Synthesis and Production

The synthesis of this compound involves several chemical reactions under controlled conditions. The process typically requires:

- Reagents : Zinc powder, lead, iodine, tetrahydrofuran (THF), glacial acetic acid.

- Conditions : Reactions are conducted under nitrogen atmosphere with specific temperature controls to optimize yield and purity.

The final product is often purified through crystallization techniques to achieve high purity levels suitable for pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antifungal activity against Candida species. The research highlighted the mechanism of action involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis pathway for increased yield and reduced reaction times. By adjusting temperature and reagent concentrations, researchers achieved a yield of over 90% with high purity levels .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antifungal Efficacy | Effective against Candida species; disrupts ergosterol biosynthesis. |

| Study 2 | Synthesis Optimization | Yield improved to over 90% with adjusted conditions. |

Mechanism of Action

The mechanism of action of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several antifungal and heterocyclic agents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Triazole Role : The 1,2,4-triazole group is conserved across all compounds, critical for binding fungal CYP51 . The target compound’s pyrimidine core may enhance target affinity but introduces steric challenges.

Fluorine Substituents : Difluorophenyl and fluoropyrimidine groups improve metabolic stability and lipophilicity. However, the target compound’s multiple fluorines may increase toxicity risks (H341/H351) .

Salt Forms : The hydrochloride derivative (CAS 188416-20-8) exhibits improved stability (room-temperature storage) compared to the parent compound .

Structural Complexity : Compounds with extended heterocycles (e.g., oxazole-pyrazole in ) show divergent ADME profiles but require complex synthesis.

Research and Development Insights

- Synthesis : The aldehyde analog () suggests shared synthetic routes, likely involving nucleophilic substitution and triazole coupling. Fluorination steps may require specialized reagents (e.g., Selectfluor®).

- Safety Profile : The target compound’s acute toxicity (H301) necessitates stringent handling, whereas iodine-substituted analogs () may offer safer alternatives despite higher molecular weight.

- Commercial Availability : Supplied globally by vendors like Xiamen AmoyChem and Dayang Chem, indicating industrial interest .

Biological Activity

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as a derivative of voriconazole, exhibits significant biological activity primarily as an antifungal agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their broad-spectrum antifungal properties. This article reviews the biological activities of this compound, focusing on its antifungal efficacy, structure-activity relationships (SAR), and potential applications in clinical settings.

- Molecular Formula : C16H14ClF3N5O

- Molecular Weight : 383.76 g/mol

- CAS Number : 188416-20-8

- Synonyms : Voriconazole impurity 76 hydrochloride

Antifungal Activity

The primary biological activity of this compound is its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole core significantly influence antifungal activity. Key findings include:

- Compounds with halogen substituents (e.g., Cl and F) generally show enhanced antifungal activity compared to those with electron-withdrawing groups.

- The presence of a difluorophenyl group has been associated with improved potency against resistant strains of fungi.

Study 1: Antifungal Efficacy Against Candida Species

A comparative study evaluated the efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.25 μg/mL against fluconazole-resistant strains .

Study 2: Activity Against Aspergillus fumigatus

Another investigation focused on the activity against Aspergillus fumigatus, where the compound exhibited notable antifungal properties with an MIC value of 0.25 μg/mL. This suggests its potential as a therapeutic option for treating invasive aspergillosis .

Comparative Biological Activity Table

| Compound Name | MIC Against Candida albicans | MIC Against Aspergillus fumigatus | Notes |

|---|---|---|---|

| Voriconazole | 0.5 μg/mL | 0.25 μg/mL | Standard treatment |

| Compound A | 0.0313 μg/mL | 0.125 μg/mL | Improved activity |

| Compound B | 0.0156 μg/mL | 0.25 μg/mL | Enhanced potency |

Q & A

Basic Research: Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, and how are stereochemical challenges addressed? A: The compound is typically synthesized via multi-step reactions involving:

- Step 1: Nucleophilic substitution of 6-chloro-5-fluoropyrimidin-4-yl derivatives with fluorinated phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the triazole moiety via Mitsunobu or SN2 reactions, ensuring regioselectivity .

- Step 3: Resolution of stereoisomers using chiral chromatography or asymmetric catalysis, as evidenced by rel-(2R,3S) configurations in related triazole derivatives .

Characterization involves 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .

Advanced Research: Stereochemical Purity and Impurity Profiling

Q: How can researchers resolve contradictions in stereochemical assignments and identify process-related impurities? A: Key methods include:

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., (2R,3S) vs. (2S,3R) configurations) by analyzing crystal packing and hydrogen-bonding networks .

- Stability studies : Use UPLC-PDA to monitor degradation products under stress conditions (e.g., hydrolysis at pH 2–9, thermal degradation at 60°C). Impurities like des-fluoro analogs are quantified using a C18 column (0.1% TFA in water/acetonitrile gradient) .

- Catalytic hydrogenation : Reduces epimeric byproducts (e.g., 5-fluoropyrimidin-4-yl derivatives) with Pd/C under H₂ pressure .

Basic Research: Physicochemical Properties

Q: What experimental data are critical for determining solubility and stability of this compound? A:

- Solubility : Assessed in DMSO (≥50 mg/mL) and aqueous buffers (pH 1–7.4) using shake-flask methods. Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or surfactants .

- Stability : Store at -20°C under inert gas to prevent degradation (hydrolysis of the triazole ring or fluoropyrimidine group) .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 130–140°C, correlating with purity .

Advanced Research: Computational Modeling

Q: How can density functional theory (DFT) predict reactivity and guide SAR studies? A:

- DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites on the fluoropyrimidine ring .

- Molecular docking : Simulate interactions with fungal CYP51 (target for antifungal activity) to prioritize derivatives with enhanced binding affinity .

- SAR analysis : Substituents at the 2,4-difluorophenyl group (e.g., Cl vs. CF₃) are optimized for potency using CoMFA models .

Basic Research: Biological Activity Screening

Q: What in vitro assays are recommended for evaluating antifungal efficacy? A:

- Broth microdilution (CLSI M38-A2) : Test against Candida albicans and Aspergillus fumigatus (MIC range: 0.5–8 µg/mL) .

- Time-kill kinetics : Confirm fungistatic vs. fungicidal activity at 2× MIC over 24–48 hours .

- Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research: Mechanistic Studies

Q: How can researchers address contradictions in proposed mechanisms of action? A:

- Enzyme inhibition assays : Directly measure inhibition of fungal lanosterol 14α-demethylase (CYP51) using recombinant enzymes and UV-Vis spectroscopy (Km and Ki determination) .

- Resistance profiling : Generate C. albicans mutants (e.g., ERG11 point mutations) to correlate MIC shifts with target mutations .

- Metabolic profiling : Use LC-MS to track ergosterol depletion and toxic intermediate accumulation in treated cells .

Basic Research: Analytical Method Development

Q: What chromatographic methods validate purity and quantify degradation products? A:

- Reverse-phase HPLC : C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 20 min), UV detection at 254 nm .

- Forced degradation : Expose to 0.1N HCl/NaOH, H₂O₂, and heat (40–60°C) to identify acid-labile triazole ring cleavage or pyrimidine oxidation .

Advanced Research: Formulation Challenges

Q: How can researchers improve bioavailability despite poor aqueous solubility? A:

- Nanoparticle formulations : Use solvent evaporation to prepare PLGA nanoparticles (size: 150–200 nm, PDI <0.2) with >80% encapsulation efficiency .

- Solid dispersions : Co-precipitate with PVP-K30 or HPMCAS via spray drying (Tg >50°C to prevent crystallization) .

- In vivo PK studies : Compare AUC and Cmax in rodent models after oral vs. IV administration to assess first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.